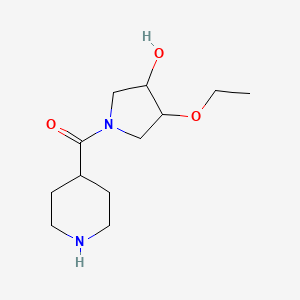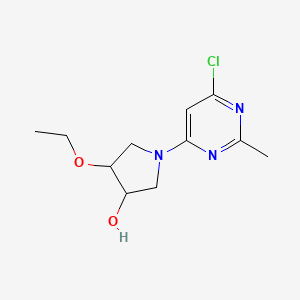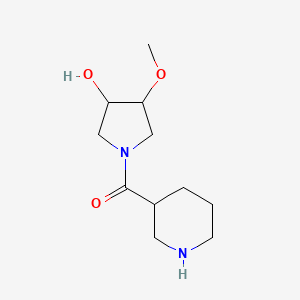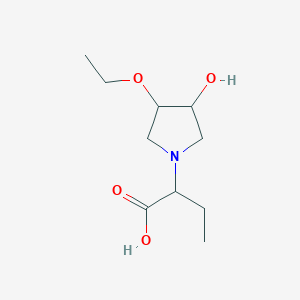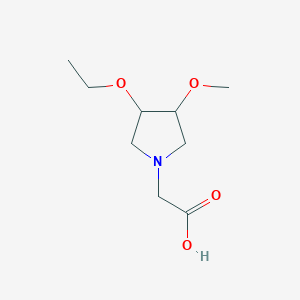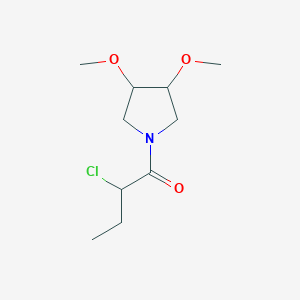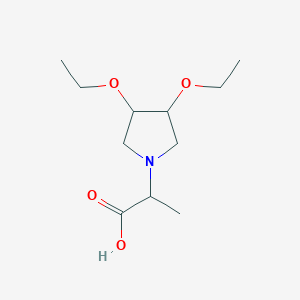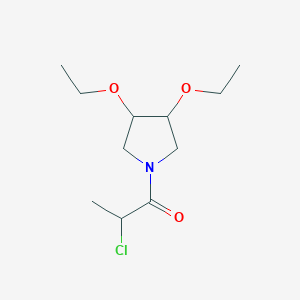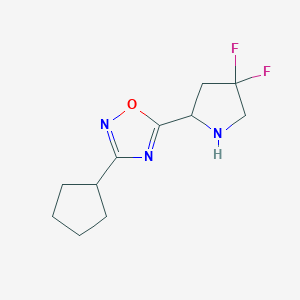
3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H15F2N3O and its molecular weight is 243.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Compounds containing the 1,2,4-oxadiazole moiety, such as 3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole, have been extensively researched for their synthesis and biological activities. These compounds demonstrate significant anti-protozoal and cytotoxic activities, making them valuable in the study of novel treatments for protozoal infections and cancer (Dürüst et al., 2012; Zhang et al., 2005).
Cholinesterase Inhibition and Docking Study
- Certain 1,2,4-oxadiazoles have been designed as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes involved in neurological disorders. These compounds have shown moderate dual inhibition with certain derivatives being more efficient than established drugs. This indicates their potential in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).
Antimicrobial Activity
- Some derivatives of 1,2,4-oxadiazole have shown strong antimicrobial activity, demonstrating their potential in the development of new antimicrobial agents. This highlights the versatility of these compounds in various therapeutic areas, including the treatment of bacterial infections (Krolenko et al., 2016).
Tuberculostatic Activity
- Research has also been conducted on the tuberculostatic activity of certain 1,2,4-oxadiazole derivatives. These studies are crucial for developing new treatments for tuberculosis, a major global health challenge (Foks et al., 2004).
Role in Organic Light-Emitting Diodes (OLEDs)
- 1,2,4-Oxadiazole derivatives have been used in the development of organic light-emitting diodes (OLEDs). Their electron-transporting and exciton-blocking properties make them suitable for use in high-efficiency OLEDs with low efficiency roll-off (Shih et al., 2015).
Propiedades
IUPAC Name |
3-cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O/c12-11(13)5-8(14-6-11)10-15-9(16-17-10)7-3-1-2-4-7/h7-8,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPAQMBURINCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3CC(CN3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


